REACTION_CXSMILES
|
[Li+].[OH-].[C:3]([C:7]1[CH:11]=[C:10]([C:12]([O:14]CC)=[O:13])[N:9]([CH:17]([CH3:19])[CH3:18])[N:8]=1)([CH3:6])([CH3:5])[CH3:4]>O.C1COCC1>[C:3]([C:7]1[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[N:9]([CH:17]([CH3:19])[CH3:18])[N:8]=1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
ethyl 3-tert-butyl-1-isopropyl-1H-pyrazole-5-carboxylate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)C(=O)OCC)C(C)C
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organics were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |